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Compound of Interest

Compound Name: 2-Hydroxy-3-nitrobenzaldehyde

Cat. No.: B105151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-3-nitrobenzaldehyde (CAS No: 5274-70-4), a key intermediate in organic synthesis.

The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule, along with

standardized experimental protocols for data acquisition. This information is crucial for

compound identification, purity assessment, and structural elucidation in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Hydroxy-3-
nitrobenzaldehyde. It is important to note that while some of this data is derived from

experimental spectra, other values are based on predictions from structurally similar

compounds due to the limited availability of a complete, high-resolution dataset for this specific

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.0 - 12.0 Singlet (broad) - Phenolic OH

~10.3 Singlet - Aldehyde CHO

~8.2 - 8.4 Doublet of Doublets ~8, ~2
Aromatic H (ortho to

NO₂)

~7.8 - 8.0 Doublet of Doublets ~8, ~2
Aromatic H (ortho to

CHO)

~7.2 - 7.4 Triplet ~8
Aromatic H (meta to

both)

Note: Predicted values are based on the analysis of structurally similar nitro- and hydroxy-

substituted benzaldehydes. Actual values may vary depending on the solvent and experimental

conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~190 Aldehyde C=O

~160 C-OH

~140 C-NO₂

~138 Aromatic CH

~125 Aromatic CH

~122 Aromatic C-CHO

~120 Aromatic CH

Note: Predicted values are based on typical chemical shifts for substituted aromatic rings. The

assignments are tentative and would require 2D NMR experiments for confirmation.[1]
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Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3200 - 3600 Broad O-H stretch (phenolic)

3000 - 3100 Medium C-H stretch (aromatic)

2700 - 2900 Weak C-H stretch (aldehyde)

1680 - 1710 Strong
C=O stretch (aldehyde,

conjugated)

1500 - 1550 Strong N=O asymmetric stretch (nitro)

1450 - 1600 Medium C=C stretch (aromatic)

1330 - 1370 Strong N=O symmetric stretch (nitro)

Note: These are characteristic absorption ranges for the functional groups present in 2-
Hydroxy-3-nitrobenzaldehyde.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax)

Wavelength (λmax) nm Solvent

~350, ~260, ~220 Ethanol (typical)

Note: Values are estimated from the NIST Chemistry WebBook spectrum. The exact λmax and

molar absorptivity are dependent on the solvent used.[2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are based on standard laboratory practices for the analysis of solid organic
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compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of dry 2-Hydroxy-3-nitrobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the probe to the specific solvent.

Set the sample temperature, typically to 25 °C.

¹H NMR Acquisition:

Acquire a single-pulse ¹H spectrum.

Typical parameters:

Pulse angle: 30°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters:

Pulse sequence: zgpg30

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

Apply Fourier transformation to the raw data (FID).

Perform phase and baseline corrections.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 2-Hydroxy-3-nitrobenzaldehyde sample directly onto

the center of the ATR crystal.

Instrument Setup:
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Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Spectrum Acquisition:

Lower the ATR press arm to ensure firm and even contact between the sample and the

crystal.

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically perform a background subtraction.

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Label the significant peaks corresponding to the functional groups.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance, which correspond to

electronic transitions within the molecule.

Methodology:

Sample Preparation:

Prepare a stock solution of 2-Hydroxy-3-nitrobenzaldehyde of a known concentration in

a UV-transparent solvent (e.g., ethanol or methanol).

Perform a serial dilution to obtain a solution with an absorbance in the optimal range of the

spectrophotometer (typically 0.1 - 1.0 AU). A concentration in the range of 1-10 µg/mL is

often suitable.[1]
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Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Fill a matched pair of quartz cuvettes with the pure solvent to be used as the blank.

Place the cuvettes in the reference and sample holders and run a baseline correction over

the desired wavelength range.

Spectrum Acquisition:

Empty the sample cuvette and rinse it with the dilute sample solution before filling it.

Place the sample cuvette back into the sample holder.

Scan the sample over a wavelength range of approximately 200-800 nm.

Data Analysis:

The resulting spectrum will plot absorbance versus wavelength.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-Hydroxy-3-nitrobenzaldehyde.
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Workflow for Spectroscopic Analysis of 2-Hydroxy-3-nitrobenzaldehyde
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Caption: Workflow for the Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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